molecular formula C₃₀H₄₆D₄O₄ B1152688 Diundecyl Phthalate-d4

Diundecyl Phthalate-d4

Cat. No.: B1152688
M. Wt: 478.74
Attention: For research use only. Not for human or veterinary use.
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Description

Diundecyl Phthalate-d4 (DUP-d4) is a deuterated analog of diundecyl phthalate (DUP), a high molecular weight ortho-phthalate ester. DUP itself is a plasticizer with the molecular formula C₃₀H₅₀O₄ (molecular weight: 474.7156 g/mol) and is structurally characterized by two undecyl (C₁₁) alkyl chains esterified to a benzene-1,2-dicarboxylate backbone . The deuterated version, DUP-d4, is synthesized by replacing four hydrogen atoms with deuterium, typically at positions critical for analytical detection. This modification enhances its utility as an internal standard in mass spectrometry-based quantification of non-deuterated DUP and related phthalates in environmental and biological matrices .

DUP is classified as a long-chain phthalate, with applications in polyvinyl chloride (PVC) plastics, coatings, and adhesives due to its low volatility and high compatibility with polymers .

Properties

Molecular Formula

C₃₀H₄₆D₄O₄

Molecular Weight

478.74

Synonyms

Jayflex L 11P-d4;  Palatinol 11-d4;  Sansocizer DUP-d4;  1,2-Benzenedicarboxylic Acid, Diundecyl Ester-d4;  Phthalic Acid Diundecyl Ester-d4;  Undecyl Alcohol Phthalate-d4;  Undecyl Alcohol Phthalate-d4;  Bis-diundecylphthalate-d4;  Bisoflex DUP-d4;  DUP-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of DUP-d4 and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Primary Use
Diundecyl Phthalate-d4 C₃₀H₄₆D₄O₄ 478.73 472.6 Internal standard for LC-MS/MS
Diundecyl Phthalate C₃₀H₅₀O₄ 474.72 472.6 PVC plasticizer
Diisodecyl Phthalate C₂₈H₄₆O₄ 446.66 420–440 Flexible plastics, adhesives
Di(2-ethylhexyl) Phthalate C₂₄H₃₈O₄ 390.56 384 High-use plasticizer (restricted)
Di-n-butyl Phthalate C₁₆H₂₂O₄ 278.34 340 Solvent, additive

Key Observations:

  • Chain Length and Volatility : DUP and its branched isomer, diisodecyl phthalate (DIDP), exhibit higher molecular weights and boiling points (>420°C) compared to DEHP and DBP. This reduces their migration from plastics but complicates environmental degradation .
  • Analytical Utility: DUP-d4’s deuterated structure minimizes isotopic interference, making it ideal for tracing non-labeled DUP in human exposure studies .

Toxicity and Biomarker Profiles

Hepatotoxicity:

  • DUP: Subchronic exposure in Wistar rats caused significant increases in aspartate aminotransferase (AST) levels, indicating hepatic stress. However, alanine aminotransferase (ALT) elevations were more pronounced with DEHP and its metabolite, mono-(2-ethylhexyl) phthalate (MEHP) .
  • DEHP : Well-documented for endocrine disruption and developmental toxicity, leading to its restriction in consumer products .
  • DIDP: Limited data, but extrapolations from NICNAS suggest reproductive toxicity at high doses, similar to DUP .

Table 2: Comparative Toxicity Endpoints (Rodent Studies)

Endpoint DUP DEHP DBP DIDP
Hepatotoxicity (AST↑) Yes Moderate Yes No data
Developmental Toxicity Limited High High Moderate
Endocrine Disruption Low High Moderate Low

Biomarkers:

  • DUP metabolism in human liver microsomes yields mono-undecyl phthalate (MUP) as a primary metabolite, distinct from DEHP’s MEHP. MUP is proposed as a biomarker for DUP exposure assessment .

Regulatory and Analytical Considerations

  • Regulatory Status : DUP and DIDP are grouped as "long-chain phthalates" under assessments by Environment Canada and Health Canada. Their higher molecular weights delay regulatory action compared to DEHP and DBP .
  • Detection Methods : DUP-d4 is used in online solid-phase extraction (SPE) coupled with HPLC-MS to achieve detection limits as low as 0.1 ng/mL in urine samples .

Table 3: Analytical Internal Standards for Phthalates

Internal Standard Target Analyte Application Matrix
This compound DUP Human serum, PVC products
Bis(2-ethylhexyl) Phthalate-d4 DEHP Dust, toys
Diethyl Phthalate-d4 DBP Water, cosmetics

Preparation Methods

Platinum-Catalyzed H/D Exchange

  • Substrate Preparation : Phthalic acid is neutralized with potassium carbonate in water to form potassium phthalate, enhancing solubility for subsequent deuterium exchange.

  • Deuteration Protocol :

    • The neutralized solution is evaporated to dryness and redissolved in deuterium oxide (D₂O).

    • Platinum oxide (PtO₂) is added, and the mixture is heated to 130°C under deuterium gas in a sealed reactor for 72 hours.

    • The process is repeated to maximize deuterium incorporation, achieving >99% isotopic purity.

  • Isolation : The deuterated phthalic acid is precipitated via acidification with hydrochloric acid, filtered, and dried.

Key Parameters :

ParameterValue
Temperature130°C
Reaction Time72 hours (per cycle)
Catalyst Loading0.1 g PtO₂ per 8.3 g substrate
Deuterium SourceD₂O

Esterification with Undecyl Alcohol

Deuterated phthalic acid undergoes esterification with undecyl alcohol (C₁₁H₂₃OH) to form DUP-d4. Industrial and laboratory methods differ in catalyst selection and scalability.

Acid-Catalyzed Esterification

  • Reaction Setup :

    • Molar ratio: Phthalic acid : Alcohol = 1 : 2.1–5.0.

    • Catalysts: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.2–10 wt% relative to phthalic acid.

    • Solvent-free conditions are maintained to simplify purification.

  • Reaction Conditions :

    • Temperature: 160–200°C (reflux).

    • Duration: 0.5–2 hours.

  • Yield Optimization :

    • Excess alcohol drives equilibrium toward ester formation.

    • Continuous water removal via Dean-Stark apparatus improves conversion.

Typical Yield : 94–98%.

Composite Catalysis for Industrial Production

A patented method (CN104592030B) employs a dual-catalyst system to enhance efficiency:

  • Primary Catalyst : Weak acids (e.g., sodium bisulfate, NaHSO₄).

  • Co-Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or polyethyleneglycol (PEG).

Advantages :

  • Reduced corrosion compared to H₂SO₄.

  • Catalyst recyclability: >95% recovery via filtration.

Industrial Protocol :

StepDetails
MixingPhthalic acid, alcohol, and catalyst combined in a sealed reactor.
HeatingBoiling (160–200°C) for 1–2 hours.
Cooling & AnalysisSampled at <70°C; conversion monitored via GC-MS.
Product IsolationVacuum distillation removes unreacted alcohol; catalyst recycled.

Purification and Characterization

Solvent Extraction

Post-esterification, the crude product is purified via:

  • Ultrasonic Extraction :

    • Solvent: n-hexane/acetone (80:20 v/v).

    • Duration: 60 minutes at 50°C.

  • Precipitation : For polyvinyl chloride (PVC) matrices, tetrahydrofuran (THF) dissolves the polymer, followed by n-hexane addition to precipitate impurities.

Chromatographic Validation

  • GC-MS Analysis : Quantifies DUP-d4 using internal standards (e.g., dicyclohexyl phthalate-d4).

  • Deuterium Incorporation : Confirmed via high-resolution mass spectrometry (HRMS) and ²H NMR.

Quality Metrics :

ParameterSpecification
Purity≥96% (chemical)
Isotopic Abundance≥99 atom % D
Residual Solvents<50 ppm

Comparative Analysis of Methodologies

MethodCatalystsTemperature (°C)Time (h)Yield (%)Scalability
Acid-CatalyzedH₂SO₄, PTSA160–2000.5–294–98Laboratory
Composite CatalysisNaHSO₄ + PEG160–2001–298+Industrial
Pt-Catalyzed H/DPtO₂13072>99 (D)Batch

Challenges and Innovations

  • Deuterium Loss : Prolonged heating during esterification may cause H/D exchange reversal. Solutions include minimized reaction times and inert atmospheres.

  • Catalyst Cost : Platinum-based deuteration is expensive. Recent advances use mixed Pd/C-Pt/C systems to reduce Pt loading while maintaining efficiency.

  • Green Chemistry : Solvent-free esterification and catalyst recycling align with sustainable production goals .

Q & A

(Basic) What are the critical physicochemical properties of Diundecyl Phthalate-d4 that influence experimental design?

Methodological Answer:
Key physicochemical parameters include:

  • Molecular weight : 474.72 g/mol (non-deuterated form; isotopic substitution increases mass slightly) .
  • Density : 0.95 g/mL at 25°C, critical for solvent compatibility and phase separation in extraction protocols .
  • Boiling point : 523°C (lit.), impacting thermal stability during GC-MS analysis .
  • Storage : Sealed in dry conditions at room temperature to prevent hydrolysis or degradation .
    Researchers must account for these properties when designing solubility tests, chromatographic separations, or stability assays. For deuterated analogs, verify isotopic purity via NMR or high-resolution mass spectrometry.

(Basic) How should researchers ensure the stability of this compound during long-term storage?

Methodological Answer:

  • Storage : Use airtight, amber glass containers under inert gas (e.g., nitrogen) to minimize oxidation and moisture absorption .
  • Monitoring : Conduct periodic stability checks via LC-MS or GC-MS to detect degradation products (e.g., phthalic acid derivatives).
  • Documentation : Record storage conditions and batch-specific stability data to validate experimental reproducibility .

(Basic) What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

Methodological Answer:

  • LC-MS/MS : Use deuterated analogs (e.g., Diundecyl Phthalate-d4) as internal standards to correct for matrix effects and ionization efficiency .
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges, followed by isotope dilution calibration.
  • Validation : Perform spike-and-recovery experiments at low, medium, and high concentrations to assess accuracy (80–120%) and precision (RSD <15%) .

(Advanced) How do deuterium isotopic effects influence the environmental fate of this compound compared to its non-deuterated form?

Methodological Answer:

  • Degradation Studies : Compare hydrolysis rates (e.g., in aqueous buffers at varying pH) using LC-MS to evaluate kinetic isotope effects (KIEs). Deuterium substitution may slow reaction rates due to stronger C-D bonds .
  • Biotransformation : Conduct microbial degradation assays with Pseudomonas spp. to assess isotopic discrimination in metabolic pathways. Monitor metabolites via HRMS .
  • Data Interpretation : Normalize results to account for isotopic fractionation in environmental modeling .

(Advanced) How can researchers resolve contradictions in toxicity data for this compound?

Methodological Answer:

  • Data Gaps : Existing studies report "inadequate evidence" for chronic hazards due to insufficient confirmatory data (e.g., reproductive toxicity assays) .
  • Experimental Design :
    • In vitro : Use human hepatocyte models to assess endocrine disruption potential via ER/AR receptor binding assays .
    • In vivo : Perform OECD Guideline 407 (28-day repeated dose toxicity) with dose-response analysis to establish NOAEL/LOAEL .
    • Meta-Analysis : Systematically review historical data (e.g., EPA, NICNAS reports) to identify consensus endpoints or methodological flaws .

(Advanced) What are the best practices for using this compound as an internal standard in human exposure assessments?

Methodological Answer:

  • Calibration : Prepare calibration curves with matrix-matched samples to mimic urine/serum/indoor dust .
  • Cross-Validation : Compare deuterated and <sup>13</sup>C-labeled analogs to evaluate co-elution or interference in multi-analyte panels .
  • Quality Control : Include blanks, duplicates, and certified reference materials (CRMs) in each batch to ensure precision .

(Advanced) How can researchers optimize extraction protocols for this compound in complex polymer matrices?

Methodological Answer:

  • Extraction Methods :
    • Soxhlet Extraction : Use hexane:acetone (1:1) for 24 hours to maximize recovery from PVC plastics .
    • Ultrasonic Extraction : Optimize solvent polarity (e.g., dichloromethane) and sonication time (30–60 min) .
  • Cleanup : Pass extracts through silica gel columns to remove lipids or pigments .
  • Quantification : Validate recovery rates (≥70%) using deuterated surrogates spiked pre-extraction .

(Basic) What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and sample preparation to avoid inhalation of aerosols .
  • Waste Disposal : Collect waste in sealed containers labeled "halogenated organics" for incineration .

(Advanced) What computational tools can predict the environmental mobility of this compound?

Methodological Answer:

  • QSAR Models : Use EPI Suite™ to estimate log Kow (predicted ~9.1 for non-deuterated form) and bioaccumulation potential .
  • Molecular Dynamics : Simulate adsorption onto soil organic matter using software like GROMACS to assess mobility .
  • Field Validation : Compare predictions with experimental soil column studies measuring leaching rates .

(Advanced) How can isotopic labeling improve mechanistic studies of this compound metabolism?

Methodological Answer:

  • Tracer Studies : Administer deuterated analogs to rodent models and track metabolites via <sup>2</sup>H-NMR or LC-HRMS .
  • Pathway Elucidation : Identify hydroxylation or glucuronidation sites using MS/MS fragmentation patterns .
  • Kinetic Profiling : Calculate isotopic enrichment ratios to distinguish endogenous vs. exogenous metabolic pathways .

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